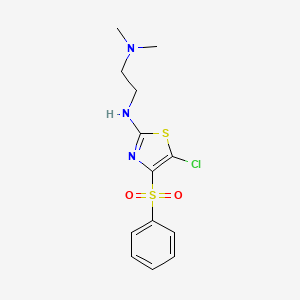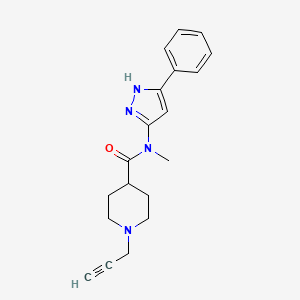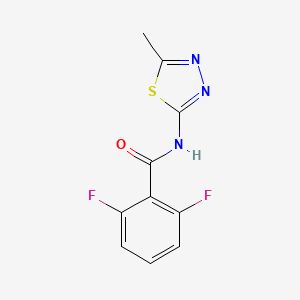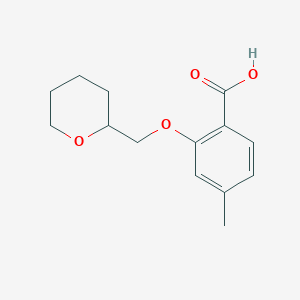
N1-(5-クロロ-4-(フェニルスルホニル)チアゾール-2-イル)-N2,N2-ジメチルエタン-1,2-ジアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(5-chloro-4-(phenylsulfonyl)thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine is a complex organic compound that features a thiazole ring, a benzenesulfonyl group, and a dimethylaminoethyl side chain
科学的研究の応用
N1-(5-chloro-4-(phenylsulfonyl)thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of action
The compound “N1-(5-chloro-4-(phenylsulfonyl)thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine” belongs to the class of thiazoles . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of action
The mode of action of thiazoles generally involves their interaction with biological targets such as enzymes or receptors, leading to changes in cellular processes . The exact mode of action of “N1-(5-chloro-4-(phenylsulfonyl)thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine” would need to be determined through experimental studies.
Biochemical pathways
Thiazoles can affect various biochemical pathways depending on their specific targets . For example, some thiazoles have been found to inhibit the synthesis of folic acid in bacteria, leading to their antimicrobial activity .
Result of action
The result of the action of “N1-(5-chloro-4-(phenylsulfonyl)thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine” would depend on its specific targets and mode of action. Thiazoles can have various effects at the molecular and cellular level, such as inhibiting enzyme activity, disrupting cell membrane integrity, or interfering with DNA replication .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-4-(phenylsulfonyl)thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The benzenesulfonyl group is introduced through sulfonation reactions, often using reagents like benzenesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
N1-(5-chloro-4-(phenylsulfonyl)thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The benzenesulfonyl group can be reduced to a sulfonamide.
Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted thiazoles, sulfonamides, and other derivatives depending on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of various sulfonyl compounds.
4-(2-aminoethyl)benzenesulfonamide: Another sulfonamide derivative with different biological activities.
AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride): A serine protease inhibitor with similar applications.
Uniqueness
N1-(5-chloro-4-(phenylsulfonyl)thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit human neutrophil elastase sets it apart from other similar compounds, making it a valuable candidate for therapeutic research .
特性
IUPAC Name |
N-[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2S2/c1-17(2)9-8-15-13-16-12(11(14)20-13)21(18,19)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTXHJHOWCEROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC(=C(S1)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(3-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2427422.png)
![3-hexyl-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2427423.png)
![N-(3,4-dimethylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2427424.png)


![3,5-dimethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2427429.png)
![1-{[1-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2427430.png)

![2-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2427432.png)
![2-[[4-(Benzenesulfonyl)phenoxy]methyl]-1-(cyclopropylmethyl)aziridine](/img/structure/B2427434.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-chloro-2-hydroxybenzoate](/img/structure/B2427437.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-4-fluorobenzamide hydrochloride](/img/structure/B2427438.png)
![3-[(2,6-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2427441.png)
